molecular formula C10H10N2O3S B13961457 N-cyclopropylbenzo[d]oxazole-2-sulfonamide

N-cyclopropylbenzo[d]oxazole-2-sulfonamide

Cat. No.: B13961457
M. Wt: 238.27 g/mol
InChI Key: IWFLWKZNVGSTMS-UHFFFAOYSA-N
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Description

N-cyclopropylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group and a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the condensation of o-aminophenol with carboxylic acids or their derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylbenzo[d]oxazole-2-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzoxazole compounds .

Scientific Research Applications

N-cyclopropylbenzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamide
  • 5-aryl-1,2,4-oxadiazol-3-yl derivatives

Comparison: N-cyclopropylbenzo[d]oxazole-2-sulfonamide is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to other benzoxazole derivatives .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-cyclopropyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C10H10N2O3S/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2

InChI Key

IWFLWKZNVGSTMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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